2-Methyl-1,4-dioxaspiro[4.6]undecane
Description
Properties
CAS No. |
75603-54-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methyl-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-8-11-10(12-9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
InChI Key |
HLPLELDLISEMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
In this method, a methyl-substituted ketone (e.g., 2-methylcyclohexanone) reacts with glycerol under acidic conditions. The spirocyclization proceeds via protonation of the ketone, nucleophilic attack by glycerol’s hydroxyl groups, and sequential dehydration to form the dioxolane and cyclohexane rings. Para-toluenesulfonic acid (PTSA) serves as the catalyst, enabling efficient water removal via azeotropic distillation with benzene or petroleum ether.
Example Synthesis :
- Reactants : 2-Methylcyclohexanone (0.2 mol), glycerol (0.26 mol), PTSA (0.1 g), benzene (30 g)
- Conditions : Reflux at 120°C for 48 hours under Dean-Stark trap
- Yield : 77–81% after column chromatography (hexane/ethyl acetate)
This method’s success hinges on the methyl group’s positioning, which sterically directs cyclization to favor the [4.6] spiro system over alternative ring sizes.
Post-Synthesis Functionalization of Spirocyclic Intermediates
Secondary functionalization of preformed spiroketals offers a route to introduce methyl groups at specific positions. For instance, 1,4-dioxaspiro[4.6]undecane-2-methanol can undergo methylation via nucleophilic substitution or Mitsunobu reactions.
Methylation of Hydroxyl Groups
The hydroxyl group at position 2 of the dioxolane ring is amenable to methylation using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., NaH or K2CO3):
Procedure :
- Substrate : 1,4-Dioxaspiro[4.6]undecane-2-methanol (0.1 mol)
- Methylating Agent : MeI (0.12 mol), K2CO3 (0.15 mol), DMF (50 mL)
- Conditions : 60°C, 12 hours
- Yield : 68–72% after purification
This step is critical for installing the 2-methyl group while preserving the spirocyclic framework.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric methods, such as those employed for biologically active spiroketals, can be adapted to synthesize enantiomerically pure 2-methyl-1,4-dioxaspiro[4.6]undecane. Key strategies include chiral pool synthesis and catalytic asymmetric cyclization.
Hydroboration-Oxidation Sequence
A stereoselective route involves hydroboration of a prochiral alkene intermediate followed by oxidation to establish the methyl-bearing stereocenter:
Steps :
- Hydroboration : Treat spirocyclic alkene with BH3·SMe2 at 0°C.
- Oxidation : NaOH/H2O2 yields the secondary alcohol.
- Methylation : Convert alcohol to methyl ether via Mitsunobu reaction.
Yield : 78–83% with >90% enantiomeric excess (ee).
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) enhance throughput and purity.
Continuous Flow Cyclocondensation
- Reactor Type : Tubular flow reactor with PTSA-immobilized catalyst
- Residence Time : 2 hours at 100°C
- Output : 85% conversion, 90% purity after distillation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Ketalization | 77–81 | 95 | Low | High |
| Post-Synthesis Methylation | 68–72 | 92 | None | Moderate |
| Asymmetric Hydroboration | 78–83 | 98 | High (90% ee) | Low |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroketal structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-1,4-dioxaspiro[4.6]undecane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving spiroketals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxa-8-azaspiro[4.6]undecane
- Structural Differences : Replaces the methyl group with an aza (NH) group at position 8, introducing nitrogen into the spiro system.
- Physicochemical Properties: Molecular formula: C₈H₁₅NO₂ (vs. C₁₀H₁₆O₂ for 2-methyl-1,4-dioxaspiro[4.6]undecane).
- Applications : Used in pharmaceutical intermediates due to its nitrogen heterocycle, which can act as a pharmacophore .
2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane
- Structural Differences : Contains two methyl groups (positions 2 and 7) and a 1,6-dioxane ring instead of 1,4-dioxane.
- Spectroscopic Properties: Mass Spectrometry: Diagnostic ions at m/z 315.28 ([M-OCH₃]⁺) and 105.14 (base peak) due to fragmentation of the dioxane ring . NMR: Distinct δ 1.20–2.30 ppm (cyclopentyl CH₂) and δ 4.25 ppm (spiro junction protons) .
- Synthesis : Prepared via trifluoroacetic anhydride-mediated cyclization, differing from the target compound’s typical pathways .
Psammaplysins (1,6-Dioxa-2-azaspiro[4.6]undecane Derivatives)
- Structural Differences : Incorporates a nitrogen atom (aza) and brominated aromatic substituents (e.g., 3,5-dibromo-L-tyrosine derivatives).
- Biological Activity :
- Biosynthesis: Derived from marine sponges via oximino epoxide ring-opening, contrasting with synthetic routes for 2-methyl-1,4-dioxaspiro analogs .
2-(2-Piperidyl)-1,4-dioxaspiro[4.6]undecane Hydrochloride
- Structural Differences : Features a piperidine substituent at position 2, introducing a basic nitrogen center.
- Molecular Properties: Molecular formula: C₁₄H₂₅NO₂·HCl (vs. C₁₀H₁₆O₂).
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : 2-Methyl-1,4-dioxaspiro[4.6]undecane is more synthetically tractable than psammaplysins, which require complex marine-derived biosynthesis .
- Spectroscopic Differentiation: Mass spectra of spiroacetals with seven-membered rings (e.g., 1,6-dioxaspiro[4.6] systems) show diagnostic ions distinct from smaller spiro systems (e.g., 1,6-dioxaspiro[4.4]nonane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
